4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and multiple chlorine and methoxy substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and the subsequent introduction of the sulfonamide group. One common synthetic route starts with the preparation of 6-methoxyquinoxaline, which is then chlorinated to introduce the chlorine substituents. The next step involves the coupling of the chlorinated quinoxaline with 4-chlorophenylamine to form the aminoquinoxaline intermediate. Finally, the sulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline derivatives.
Scientific Research Applications
4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of heat shock proteins (HSP90 and TRAP1), which play a crucial role in protein folding and stability. By inhibiting these proteins, the compound can induce apoptosis in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide can be compared with other similar compounds, such as:
3-chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide: This compound shares a similar quinoxaline core and chlorine substituents but differs in the presence of a thiophene ring and piperazine group.
Fenvalerate: This compound contains a chlorinated phenyl ring and is used as an insecticide. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16Cl2N4O3S |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloroanilino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-30-16-8-11-18-19(12-16)26-20(24-15-6-2-13(22)3-7-15)21(25-18)27-31(28,29)17-9-4-14(23)5-10-17/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
SHSKPPVNROWPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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